molecular formula C10H11N5O2 B11558820 1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(phenylmethyl)-

1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(phenylmethyl)-

Cat. No.: B11558820
M. Wt: 233.23 g/mol
InChI Key: RDNDSCCANZUONG-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, a benzyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Addition of the Benzyl Group: The benzyl group can be added through a Friedel-Crafts alkylation reaction.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicine, (Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has shown promise as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N-BENZYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: Lacks the hydroxy group, leading to different chemical properties and reactivity.

    N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE:

    4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: Lacks both the benzyl and hydroxy groups, resulting in a simpler structure with different reactivity.

Uniqueness

The presence of both the amino and hydroxy groups, along with the benzyl group, makes (Z)-4-AMINO-N-BENZYL-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE unique

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

4-amino-N'-benzyl-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H11N5O2/c11-9-8(14-17-15-9)10(13-16)12-6-7-4-2-1-3-5-7/h1-5,16H,6H2,(H2,11,15)(H,12,13)

InChI Key

RDNDSCCANZUONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=NON=C2N)NO

Origin of Product

United States

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